A Comprehensive Technical Guide on the Synthesis and Characterization of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid
A Comprehensive Technical Guide on the Synthesis and Characterization of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid
This guide provides an in-depth exploration of the synthesis and characterization of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document outlines a robust synthetic protocol and a comprehensive analytical workflow for the definitive identification and purity assessment of the target compound.
Introduction
4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, also known as 4,4'-dinitrodiphenic acid, is a functionalized aromatic compound with significant potential in various fields of chemical synthesis. Its rigid biphenyl core, substituted with both electron-withdrawing nitro groups and versatile carboxylic acid moieties, makes it a valuable precursor for the synthesis of complex heterocyclic structures, polymers, and potential pharmacophores. The precise positioning of these functional groups allows for directed chemical transformations, making it an attractive building block in medicinal chemistry and materials science. This guide will detail a reliable synthetic route and the necessary characterization techniques to ensure the production of high-purity 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid for research and development applications.
Synthetic Pathway: Direct Nitration of 2,2'-Biphenyldicarboxylic Acid
The most direct and efficient method for the preparation of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid is the direct nitration of the commercially available 2,2'-biphenyldicarboxylic acid (diphenic acid). This electrophilic aromatic substitution reaction utilizes a mixed acid nitrating agent, typically a combination of fuming nitric acid and concentrated sulfuric acid, to introduce nitro groups at the electron-rich positions of the biphenyl system. The carboxylic acid groups are deactivating and meta-directing; however, the steric hindrance at the ortho positions (3,3',5,5') favors nitration at the para positions (4,4').
A patented method outlines the direct nitration of 2,2'-biphenyl dicarboxylic acid using a mixture of concentrated sulfuric acid and fuming nitric acid[1]. This approach provides a straightforward route to the desired product.
Caption: Synthetic route to 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the nitration of diphenic acid[1].
Materials:
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2,2'-Biphenyldicarboxylic acid (Diphenic acid)
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Concentrated sulfuric acid (98%)
-
Fuming nitric acid
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Crushed ice
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
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Dropping funnel
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Thermometer
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Ice bath
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Heating mantle
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Büchner funnel and filter flask
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Drying oven
Procedure:
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,2'-biphenyldicarboxylic acid.
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Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise to the 2,2'-biphenyldicarboxylic acid with continuous stirring, ensuring the temperature is maintained below 15°C[1]. The ratio of sulfuric acid to diphenic acid should be approximately 60-70 mL of acid per gram of diphenic acid[1].
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Nitration: Once the addition of sulfuric acid is complete, continue stirring for 10 minutes. Then, add fuming nitric acid dropwise through the dropping funnel, maintaining the ice bath to control the temperature[1]. A typical volume ratio of sulfuric acid to fuming nitric acid is 3:1[1].
-
Reaction Progression: After the addition of fuming nitric acid is complete, continue stirring in the ice bath for 30 minutes[1].
-
Heating: Remove the ice bath and warm the reaction mixture to 62°C using a heating mantle. Maintain this temperature for 1 hour with continuous stirring[1].
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant volume of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with stirring.
-
Precipitation and Isolation: A precipitate of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid will form. Allow the mixture to stand to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product thoroughly with three portions of cold deionized water to remove any residual acid[1].
-
Drying: Dry the purified product in a drying oven at an appropriate temperature (e.g., 80-100°C) to a constant weight.
Characterization of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid is expected to show characteristic absorption bands for the nitro and carboxylic acid groups. A patent for the synthesis of this compound provides an example IR spectrum[1].
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl stretch |
| C=O (Carboxylic acid) | ~1710 | Carbonyl stretch, potentially red-shifted due to the electron-withdrawing nitro groups[1] |
| NO₂ (asymmetric) | ~1540 | Asymmetric stretching vibration of the nitro group[1] |
| NO₂ (symmetric) | ~1350 | Symmetric stretching vibration of the nitro group[1] |
| C-H (aromatic) | 3100-3000 | Aromatic C-H stretching |
| C=C (aromatic) | 1600-1450 | Aromatic ring stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the restricted rotation around the biphenyl bond. The aromatic protons will appear as a set of multiplets in the downfield region (typically δ 7.5-8.5 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbons, the aromatic carbons attached to the nitro and carboxylic acid groups, and the other aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (C₁₄H₈N₂O₈), the expected molecular weight is 332.22 g/mol [2][3]. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This data is used to confirm the empirical formula. For C₁₄H₈N₂O₈, the calculated elemental composition is:
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C: 50.61%
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H: 2.43%
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N: 8.43%
-
O: 38.53%
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₂O₈ | [2][3] |
| Molecular Weight | 332.22 g/mol | [2][3] |
| CAS Number | 20246-81-5 | [2][3][4] |
Experimental Workflow Visualization
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. The detailed synthetic protocol, based on the direct nitration of diphenic acid, offers a reliable method for obtaining this valuable compound. The outlined characterization workflow, employing a suite of analytical techniques, ensures the unambiguous identification and purity assessment of the final product. By following this guide, researchers can confidently prepare and validate 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid for its application in further scientific endeavors.
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